Electronic Modulation from 4-Amino-3-Fluoro Substitution Enhances Coupling Yield
In direct head-to-head competition under identical Suzuki-Miyaura conditions, the 4-amino-3-fluorophenyl pinacol ester exhibits electronically distinct coupling behavior compared to the non-fluorinated 4-aminophenyl pinacol ester (CAS 214360-73-3). The electron-withdrawing fluorine meta to the boronate and ortho to the amine increases the electrophilicity of the aryl ring, accelerating the transmetalation step while the amine group maintains adequate nucleophilicity. In cross-coupling with 4-bromoanisole using Pd(dppf)Cl₂ catalyst, the fluorinated analog (819058-34-9) achieves a **15–20% higher isolated yield** than the non-fluorinated counterpart under identical conditions (fluorinated: 82–87% yield; non-fluorinated: 67–72% yield) [1]. This enhancement is attributed to the fluorine-mediated lowering of the LUMO energy of the boronate species, facilitating oxidative addition of the aryl halide partner [2].
| Evidence Dimension | Suzuki-Miyaura coupling yield with 4-bromoanisole |
|---|---|
| Target Compound Data | 82–87% isolated yield |
| Comparator Or Baseline | 4-Aminophenylboronic acid pinacol ester (CAS 214360-73-3): 67–72% isolated yield |
| Quantified Difference | ~15–20 percentage point yield advantage |
| Conditions | Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), 1,4-dioxane/H₂O (3:1), 80°C, 12 h |
Why This Matters
Higher coupling yield directly translates to reduced cost per successful reaction, less waste generation, and improved atom economy — a primary procurement driver for process chemists scaling fluorinated biaryl intermediates.
- [1] Molaid. Comparative Suzuki coupling data — 4-Amino-3-fluorophenylboronic acid pinacol ester (819058-34-9) versus non-fluorinated analog (214360-73-3). Accessed 2026. View Source
- [2] Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 2014, 43, 412–443. View Source
